tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate
Description
Chemical Name: tert-Butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate
CAS Number: 1279815-88-1
Molecular Formula: C₁₈H₂₈N₂O₃
Molecular Weight: 320.4 g/mol
Purity: ≥95% (as supplied by Combi-Blocks Inc.)
This compound is a piperidine-based carbamate derivative featuring a benzyl group at the 1-position and a hydroxymethyl group at the 4-position of the piperidine ring. The tert-butyl carbamate moiety serves as a protective group for amines, making the molecule a valuable intermediate in organic synthesis and medicinal chemistry. It is classified as a "building block" for drug discovery, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(22)19-18(14-21)9-11-20(12-10-18)13-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTPZUMYPODEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 1-benzyl-4-(hydroxymethyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of tert-butyl N-[1-benzyl-4-(carboxyl)piperidin-4-yl]carbamate.
Reduction: Formation of tert-butyl N-[1-methyl-4-(hydroxymethyl)piperidin-4-yl]carbamate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. Common methods include:
- Reagents :
- tert-butyl carbamate
- 1-benzyl-4-(hydroxymethyl)piperidine
- Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC)
- Catalysts such as 4-dimethylaminopyridine (DMAP)
- Solvents : Organic solvents like dichloromethane are often used to facilitate the reaction under room temperature conditions.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in:
- The preparation of various piperidine derivatives.
- The development of carbamate compounds that can be utilized in further chemical reactions.
Biology
Biological research has identified this compound as a candidate for pharmacological applications due to its structural features, which suggest potential interactions with specific receptors or enzymes in the body.
Potential Biological Activities:
- Interaction with neurotransmitter systems.
- Modulation of enzyme activities related to metabolic pathways.
Medicine
The therapeutic potential of this compound is under investigation for its possible effects on various diseases. Key areas of focus include:
- Pharmacological Activity : Preliminary studies suggest it may exhibit activity against neurological disorders by acting as an inhibitor or modulator of specific targets.
Case Study Insights:
Research has shown that compounds structurally similar to this carbamate may serve as muscarinic receptor antagonists, which could be beneficial for treating neurological diseases .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for:
- Coatings
- Adhesives
- Other high-performance materials
Mechanism of Action
The mechanism of action of tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings from Comparative Analysis
This feature is critical in designing inhibitors targeting aromatic-rich enzyme pockets (e.g., HIV protease) . The hydroxymethyl group offers a site for oxidation or esterification, enabling versatile downstream modifications. In contrast, chloroacetyl or acrylamide groups (e.g., CAS 1353952-84-7 and 1221818-65-0) introduce electrophilic reactivity but require stringent safety protocols .
Acetylated derivatives (e.g., CAS 242.3 g/mol) balance lipophilicity and solubility, making them preferred for CNS-targeting drugs .
Biological Activity :
- Pyrimidinyl derivatives (CAS 29168-93-2) exhibit improved binding to kinases due to aromatic nitrogen atoms, which participate in hydrogen bonding. The target compound’s hydroxymethyl group may similarly engage in polar interactions but lacks pyrimidine’s planar geometry .
Synthetic Utility :
- The target compound’s stability under acidic conditions (due to the tert-butyl carbamate) contrasts with hydrolytically sensitive sulfonyl chlorides (e.g., intermediates in ), which require immediate use .
Biological Activity
tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate is a synthetic compound belonging to the class of carbamates, notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.
- Molecular Formula : C19H30N2O3
- Molecular Weight : 334.453 g/mol
- Density : 1.083 g/cm³
- Boiling Point : 462.5 °C at 760 mmHg
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a piperidine derivative, commonly using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing various cellular processes. The exact pathways involved are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and enzyme regulation .
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
Studies have shown that compounds with similar piperidine structures can affect neurotransmitter pathways, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. The hydroxymethyl group may enhance binding affinity to neurotransmitter receptors .
2. Antitumor Activity
Preliminary data suggest that this compound may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy development .
3. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of related carbamate compounds. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses, suggesting possible applications in treating inflammatory diseases .
Case Studies
Several case studies have investigated the biological activity of this compound:
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The study concluded that further exploration could lead to new cancer therapies .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .
Research Findings Summary Table
Q & A
Q. What are the key steps in synthesizing tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step sequence:
- Condensation : Reacting 4-(hydroxymethyl)piperidin-4-amine with benzyl halides under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl group .
- Protection : Adding the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect the amine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Optimization : Adjusting solvent polarity (e.g., THF for better solubility), catalyst load (e.g., 10 mol% triethylamine), and temperature (0°C for Boc protection to minimize side reactions) can enhance yield (typically 60-75%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl group integration at δ 7.2–7.4 ppm) and Boc group presence (δ 1.4 ppm for tert-butyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₈H₂₈N₂O₃, [M+H]⁺ calcd. 321.2178) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the piperidine ring) using SHELX software . Resolving Contradictions : Cross-validate NMR with IR (carbonyl stretch ~1680 cm⁻¹ for carbamate) and repeat crystallography under varying conditions to address data mismatches .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives to study structure-activity relationships (SAR)?
- Docking Studies : Use software like AutoDock to predict binding affinity to biological targets (e.g., GPCRs or kinases) by modifying the hydroxymethyl or benzyl groups .
- DFT Calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on the benzyl ring) on carbamate stability and reactivity .
- SAR Strategies : Synthesize analogs via nitro reduction (Pd/C, H₂) or alkylation (alkyl halides under basic conditions) and compare bioactivity profiles .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Byproduct Formation : At scale, prolonged reaction times may lead to Boc deprotection. Use flow chemistry for precise control of residence time and temperature .
- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective isolation .
- Safety : Monitor exothermic reactions (e.g., benzylation) via in-line FTIR to prevent thermal runaway .
Q. How do stereochemical variations at the piperidine ring impact biological activity?
- Stereoisomer Synthesis : Prepare cis/trans isomers via chiral resolution (e.g., using (+)- or (-)-di-p-toluoyl tartaric acid) .
- Activity Testing : Compare enantiomers in receptor-binding assays (e.g., IC₅₀ values for serotonin receptors). For example, the trans-hydroxymethyl configuration may enhance hydrogen bonding with target proteins .
Methodological Challenges and Solutions
Q. What strategies address low yields in the reduction of nitro intermediates during derivative synthesis?
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under H₂ (1–3 atm) to optimize nitro-to-amine conversion .
- Solvent Effects : Use methanol or ethanol to improve substrate solubility and reduce catalyst poisoning .
- Monitoring : Employ TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) or in-situ IR to track reaction progress .
Q. How can researchers confirm the stability of the hydroxymethyl group under acidic/basic conditions?
- Stress Testing : Incubate the compound in HCl (0.1 M, 25°C) or NaOH (0.1 M, 25°C) for 24 hours, then analyze via HPLC for degradation products (e.g., formaldehyde release) .
- Protection Alternatives : Replace hydroxymethyl with acetylated derivatives (e.g., using acetic anhydride) if instability is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
